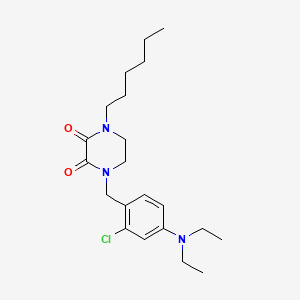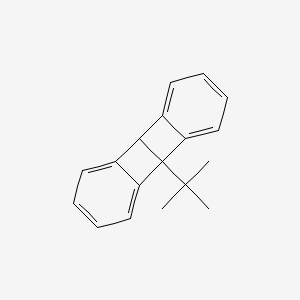![molecular formula C15H27N3O5 B14451826 butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate CAS No. 75950-66-2](/img/structure/B14451826.png)
butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate is a complex organic compound with the molecular formula C15H27N3O5 . This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis . It is known for its stability and ease of removal under specific conditions, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate typically involves the reaction of butyl carbamate with an appropriate amine and a butoxycarbonyl (Boc) protecting group . The reaction conditions often require the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (for Boc removal), hydrogen gas with palladium on carbon (for reduction), and various oxidizing agents such as potassium permanganate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the Boc group typically yields the free amine, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
Butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amine site.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate involves the protection of amine groups through the formation of a stable carbamate bond. This bond can be selectively cleaved under acidic conditions, allowing for the controlled release of the free amine . The molecular targets and pathways involved in this process are primarily related to the stability and reactivity of the Boc protecting group .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Another Boc-protected amine used in peptide synthesis.
Butyl N-(1-hydroxy-2,2,2-trichloroethyl)carbamate: A similar carbamate compound with different functional groups.
Uniqueness
Butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly valuable in synthetic chemistry where selective protection and deprotection of amine groups are crucial .
Properties
CAS No. |
75950-66-2 |
|---|---|
Molecular Formula |
C15H27N3O5 |
Molecular Weight |
329.39 g/mol |
IUPAC Name |
butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate |
InChI |
InChI=1S/C15H27N3O5/c1-4-7-10-22-14(20)17-12(13(19)16-9-6-3)18-15(21)23-11-8-5-2/h6,12H,3-5,7-11H2,1-2H3,(H,16,19)(H,17,20)(H,18,21) |
InChI Key |
ITSLOZMIDQQFCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC(C(=O)NCC=C)NC(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


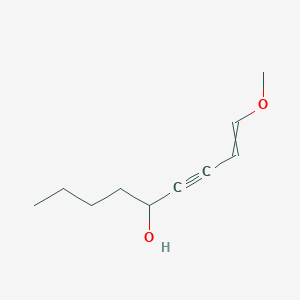
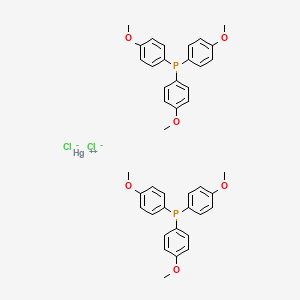
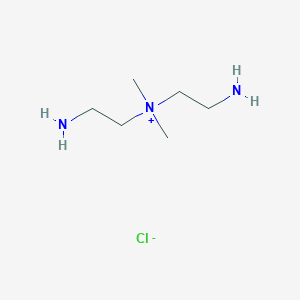
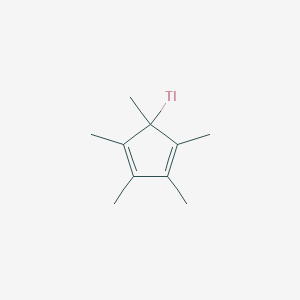
![Methyl [3-(piperidin-1-yl)propyl]carbamodithioate](/img/structure/B14451768.png)
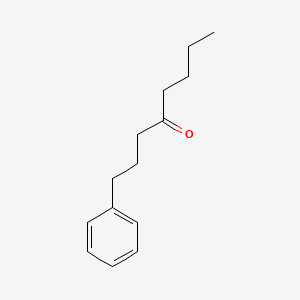
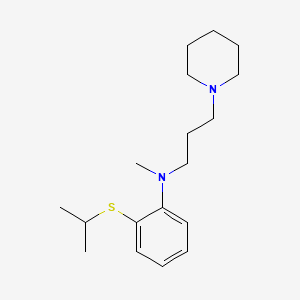
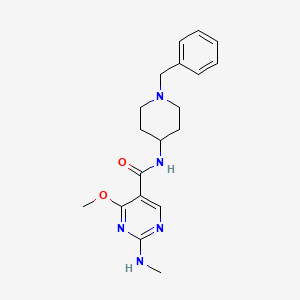
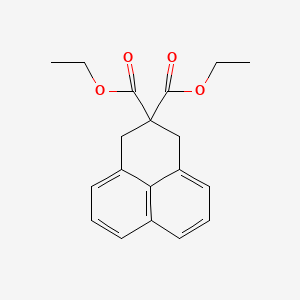
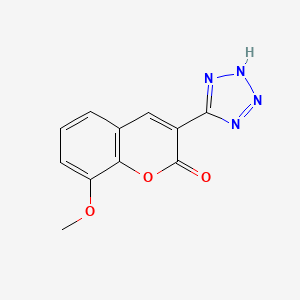
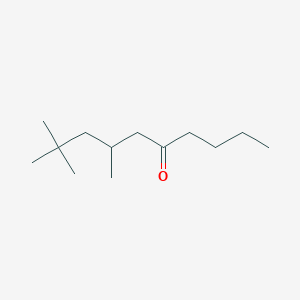
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)
